molecular formula C14H18O2 B1324657 3-[(4-Methoxyphenyl)methyl]cyclohexanone CAS No. 898785-44-9

3-[(4-Methoxyphenyl)methyl]cyclohexanone

Cat. No.: B1324657
CAS No.: 898785-44-9
M. Wt: 218.29 g/mol
InChI Key: HRUCIIVYHABPSG-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]cyclohexanone is an organic compound with the molecular formula C14H18O2. It is a derivative of cyclohexanone, where a 4-methoxybenzyl group is attached to the cyclohexanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methyl]cyclohexanone typically involves the reaction of 4-methoxybenzyl chloride with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methyl]cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]cyclohexanone involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzylcyclohexanone
  • 4-Methoxybenzylcyclohexanone
  • Methoxetamine (an analogue of ketamine)

Uniqueness

3-[(4-Methoxyphenyl)methyl]cyclohexanone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

3-[(4-Methoxyphenyl)methyl]cyclohexanone, a compound with the molecular formula C14H18O2C_{14}H_{18}O_2, is a derivative of cyclohexanone characterized by the presence of a 4-methoxybenzyl group. This unique structure endows it with distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclohexanone ring substituted with a methoxyphenyl group, which influences its reactivity and biological interactions. The structural formula can be represented as follows:

IUPAC Name 3[(4methoxyphenyl)methyl]cyclohexan1one\text{IUPAC Name }3-[(4-methoxyphenyl)methyl]cyclohexan-1-one

Key Properties

  • Molecular Weight : 218.29 g/mol
  • Melting Point : Not specified in available literature
  • Solubility : Soluble in organic solvents such as ethanol and dimethylformamide (DMF)

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with cyclohexanone in the presence of a base like sodium hydride or potassium carbonate, often using DMF or tetrahydrofuran as solvents under reflux conditions. This method allows for efficient formation and purification through recrystallization or chromatography .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially acting as a ligand for various receptors or enzymes. This interaction may modulate enzymatic activity and influence cellular signaling pathways, contributing to its pharmacological effects.

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives related to this compound possess antimicrobial properties against various bacterial strains, although specific data for this compound remains limited .
  • Cytotoxic Effects : In vitro studies have demonstrated that related compounds can induce cytotoxicity in cancer cell lines. For instance, pyrimidine derivatives similar to this compound showed significant cytotoxic effects against HeLa and K562 cell lines . While direct studies on this compound are scarce, its structural similarity suggests potential anticancer activity.

Case Studies

  • Cytotoxicity Testing : A study involving structural analogs reported IC50 values indicating effective cytotoxicity against gastric adenocarcinoma cells (AGS) and glioblastoma cells (A172) . Although specific data for this compound was not provided, these findings suggest a potential for similar activity.
  • Antimicrobial Testing : Investigations into related compounds revealed varying degrees of antimicrobial efficacy against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were assessed but specific data for this compound are not yet available .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
3-MethoxybenzylcyclohexanoneCyclohexanone derivativeAntimicrobial properties
4-MethoxybenzylcyclohexanoneCyclohexanone derivativeCytotoxic effects
MethoxetamineKetamine analogueAntidepressant effects

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUCIIVYHABPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642374
Record name 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-44-9
Record name 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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